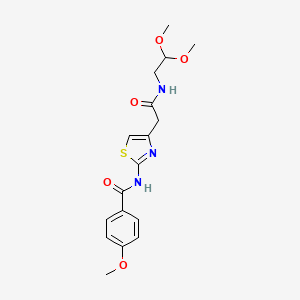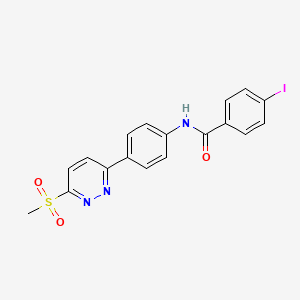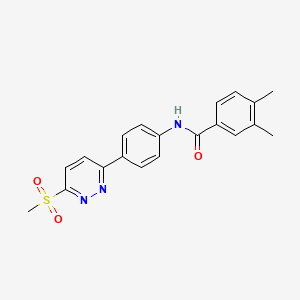
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Overview
Description
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as MPB-91, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is not fully understood. However, it has been suggested that 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibits the activity of PKC, CDK2, and GSK-3β by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from phosphorylating their target substrates, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC and CDK2. 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has also been found to have neuroprotective effects by inhibiting the activity of GSK-3β, which is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying various cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide also has some limitations. It has been found to exhibit some toxicity towards normal cells, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the research on 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its effects on other enzymes and cellular processes to gain a better understanding of its mechanism of action. Additionally, further research is needed to determine its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play critical roles in various cellular processes, including cell growth, proliferation, and differentiation. Therefore, 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been investigated for its potential use in cancer treatment and neurodegenerative diseases.
properties
IUPAC Name |
3,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-5-16(12-14(13)2)20(24)21-17-8-6-15(7-9-17)18-10-11-19(23-22-18)27(3,25)26/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNUTCANNPOIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B3303955.png)
![2-(2-acetamidothiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B3303961.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303969.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303973.png)
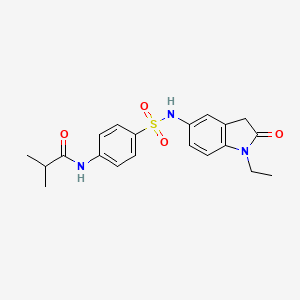
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B3303995.png)
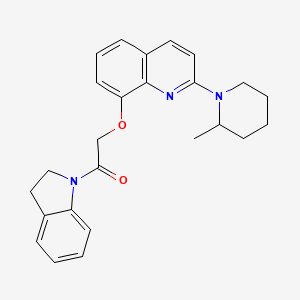
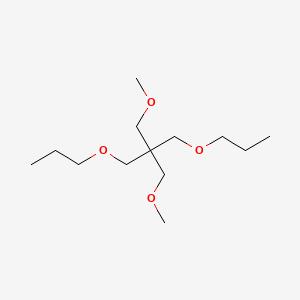
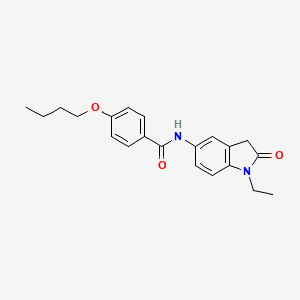
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3304022.png)
